4-Hydroxybenzyl coenzyme A is an organic compound classified as a derivative of coenzyme A, which is crucial in various biochemical processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. This compound plays a significant role as a coenzyme in metabolic pathways, particularly in the metabolism of aromatic compounds .
This compound belongs to the class of s-alkyl-coenzymes. It is characterized by its hydroxyl group, which differentiates it from other similar compounds, such as benzoyl coenzyme A, influencing its reactivity and chemical properties.
The synthesis of 4-hydroxybenzyl coenzyme A typically involves the following methods:
The enzymatic synthesis often requires precise control of conditions such as temperature and pH to optimize yield and ensure the desired reaction pathways are favored. The use of recombinant strains of Escherichia coli has been explored to enhance production efficiency through multi-enzyme cascades that facilitate the conversion of L-tyrosine into 4-hydroxybenzoic acid, which can subsequently be transformed into 4-hydroxybenzyl coenzyme A .
The molecular structure of 4-hydroxybenzyl coenzyme A features a benzene ring with a hydroxyl group (–OH) attached to one of its carbons. The compound also contains a coenzyme A moiety, which includes a pantetheine backbone linked to an adenosine diphosphate unit.
4-Hydroxybenzyl coenzyme A participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-hydroxybenzyl coenzyme A involves its function as a carrier of acyl groups in enzymatic reactions. It facilitates the transfer of these groups across metabolic pathways. Key molecular targets include enzymes like 4-hydroxybenzoyl-CoA thioesterase, which catalyzes the hydrolysis of this compound to release 4-hydroxybenzoate .
Relevant data indicate that the compound's stability and reactivity are influenced by environmental factors such as temperature and solvent polarity .
4-Hydroxybenzyl coenzyme A finds diverse applications across various fields:
4-Hydroxybenzyl coenzyme A (4-hydroxybenzoyl-CoA) serves as a central intermediate in the microbial degradation of aromatic compounds under both aerobic and anaerobic conditions. In anaerobic environments, bacteria such as Rhodopseudomonas palustris utilize 4-hydroxybenzoyl-CoA reductase (dehydroxylating) to convert 4-hydroxybenzoate to benzoyl-CoA, a key entry point for the central anaerobic aromatic ring reduction and cleavage pathway. This molybdenum-containing enzyme, encoded by the hbaBCD genes, catalyzes an essential dehydroxylation step. Disruption of hbaB abolishes anaerobic growth on 4-hydroxybenzoate but not on benzoate, confirming its indispensability [1]. In aerobic pathways, 4-hydroxybenzoyl-CoA arises from the dehalogenation of 4-chlorobenzoyl-CoA or the β-oxidation of lignin-derived monomers. For example, Arthrobacter species metabolize 4-chlorobenzoate via 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate, which enters the β-ketoadipate pathway for ring cleavage [3] [6].
Table 1: Metabolic Pathways Involving 4-Hydroxybenzoyl-CoA
| Organism | Pathway | Key Enzymes | Final Product |
|---|---|---|---|
| Rhodopseudomonas palustris | Anaerobic 4-hydroxybenzoate degradation | 4-Hydroxybenzoyl-CoA reductase (HbaBCD) | Benzoyl-CoA |
| Arthrobacter sp. SU | 4-Chlorobenzoate dehalogenation | 4-HBA-CoA thioesterase (FcbC) | 4-Hydroxybenzoate |
| Pseudomonas sp. CBS3 | 4-Chlorobenzoate dehalogenation | 4-HBA-CoA thioesterase (Pte) | 4-Hydroxybenzoate |
The enzymatic hydrolysis of 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate and coenzyme A represents the terminal step in bacterial 4-chlorobenzoate dehalogenation operons. In Arthrobacter sp. SU, this reaction is catalyzed by a hotdog-fold thioesterase encoded by fcbC, part of the fcbABC operon. The operon structure diverges from that of Pseudomonas sp. CBS3 (dehalogenase-ligase-thioesterase), with Arthrobacter exhibiting a ligase-dehalogenase-thioesterase arrangement. Disruption of fcbC reduces dehalogenation efficiency by 90%, underscoring its critical role [3] [6]. The catalytic mechanism involves a nucleophilic attack by glutamate (Glu73 in Arthrobacter) on the thioester carbonyl, forming an acyl-enzyme intermediate. Subsequent hydrolysis releases 4-hydroxybenzoate, with residues like Thr77 positioning the water nucleophile [2] [6].
Table 2: Comparative Operon Structures for 4-Chlorobenzoate Degradation
| Organism | Operon Structure (5′→3′) | Thioesterase Gene | Quaternary Structure |
|---|---|---|---|
| Pseudomonas sp. CBS3 | Dehalogenase → Ligase → Thioesterase | pte | Tetramer (dimer-of-dimers) |
| Arthrobacter sp. SU | Ligase → Dehalogenase → Thioesterase | fcbC | Tetramer (dimer-of-dimers) |
Thioesterases acting on 4-hydroxybenzoyl-CoA exhibit distinct substrate specificities and structural adaptations across bacterial lineages. The Arthrobacter sp. SU enzyme (FcbC) demonstrates high specificity for 4-hydroxybenzoyl-CoA (kcat = 6.7 s−1, Km = 1.2 μM), with optimal activity across pH 6–10. It hydrolyzes benzoyl-CoA derivatives but shows negligible activity against aliphatic acyl-CoAs [3] [6]. In contrast, the Pseudomonas sp. CBS3 thioesterase (Pte) shares functional overlap but lacks sequence homology (<20% identity). Both enzymes belong to the hotdog-fold superfamily but differ in active-site architecture: Arthrobacter FcbC uses Glu73 for nucleophilic catalysis, whereas Pseudomonas Pte employs Asp17. Notably, the Arthrobacter enzyme accommodates ionized (4-O−) and neutral (4-OH) substrate forms, facilitated by Glu78 acting as a proton acceptor. This dual binding mode is absent in Pseudomonas, which exclusively binds the neutral form [2] [6] [8].
Kinetic analyses reveal that 4-hydroxybenzoyl-CoA thioesterases employ divergent catalytic strategies despite convergent substrate preferences. The Arthrobacter FcbC exhibits a kcat of 6.7 s−1 and a Km of 1.2 μM for 4-hydroxybenzoyl-CoA, with catalytic efficiency (kcat/Km) exceeding 5 × 106 M−1s−1. Mutagenesis studies confirm Glu73’s role as a nucleophile: the E73D mutant switches to single-step hydrolysis via base catalysis, reducing kcat 100-fold. Restoration of activity in the E73D/T77A double mutant highlights Thr77’s role in orienting the water nucleophile [2] [6]. In Pseudomonas Pte, the base-catalyzed mechanism shows strong dependence on the para-substituent’s Hammett σ value (ρ = −1.2), indicating significant charge buildup in the transition state. Conversely, enzyme-catalyzed hydrolysis masks this effect due to steric and hydrogen-bonding interactions with Asp32 [7].
Table 3: Kinetic Parameters for 4-Hydroxybenzoyl-CoA Thioesterases
| Enzyme Source | Substrate | kcat (s−1) | Km (μM) | kcat/Km (M−1s−1) | Catalytic Mechanism |
|---|---|---|---|---|---|
| Arthrobacter sp. SU | 4-Hydroxybenzoyl-CoA | 6.7 | 1.2 | 5.6 × 106 | Nucleophilic (Glu73) |
| Pseudomonas sp. CBS3 | 4-Hydroxybenzoyl-CoA | 8.3 | 0.8 | 1.0 × 107 | Base catalysis (Asp17) |
| Arthrobacter E73D Mutant | 4-Hydroxybenzoyl-CoA | 0.07 | 2.5 | 2.8 × 104 | Base catalysis |
Table 4: Impact of Active-Site Mutations on Catalytic Parameters
| Enzyme Variant | Catalytic Residue Role | kcat (s−1) | Km (μM) | Catalytic Efficiency Loss (Fold) |
|---|---|---|---|---|
| Wild-Type (Arthrobacter) | Nucleophile (Glu73) | 6.7 | 1.2 | 1 (reference) |
| E73D | Base catalyst | 0.07 | 2.5 | 200 |
| E73D/T77A | Water orientation | 1.5 | 3.0 | 10 |
| Wild-Type (Pseudomonas) | Base catalyst (Asp17) | 8.3 | 0.8 | 1 (reference) |
| D17A | Inactive | Undetectable | — | ∞ |
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